1-[2-(3-Bromophenyl)ethyl]-1H-imidazole

Cytochrome P450 Inhibition Drug Metabolism Structure-Activity Relationship (SAR)

1-[2-(3-Bromophenyl)ethyl]-1H-imidazole (C11H11BrN2, MW 251.12 g/mol) is a research-grade, small-molecule heterocyclic compound. It features an imidazole core linked via an ethylene bridge to a phenyl ring bearing a bromine atom at the meta (3-) position.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B8445804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Bromophenyl)ethyl]-1H-imidazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCN2C=CN=C2
InChIInChI=1S/C11H11BrN2/c12-11-3-1-2-10(8-11)4-6-14-7-5-13-9-14/h1-3,5,7-9H,4,6H2
InChIKeyXZKCJKLTIMFTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(3-Bromophenyl)ethyl]-1H-imidazole: A Specialized Meta-Substituted Imidazole Building Block for Drug Discovery and Chemical Biology


1-[2-(3-Bromophenyl)ethyl]-1H-imidazole (C11H11BrN2, MW 251.12 g/mol) is a research-grade, small-molecule heterocyclic compound . It features an imidazole core linked via an ethylene bridge to a phenyl ring bearing a bromine atom at the meta (3-) position. This structural arrangement distinguishes it from other halogenated imidazole derivatives, particularly the more common para-substituted analogs [1]. The meta-bromo substitution pattern and the flexible ethyl linker can impart unique conformational and electronic properties, making the compound a valuable tool for exploring structure-activity relationships (SAR) in medicinal chemistry and as a synthetic intermediate in the development of bioactive molecules, including potential antifungal and anticancer agents .

Why 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole is Not Interchangeable with Other Imidazole Derivatives: The Critical Role of Halogen Position and Linker Flexibility


The biological and chemical properties of imidazole derivatives are exquisitely sensitive to the nature and position of substituents on the aryl ring . Simply substituting a meta-bromo for a para-bromo or chloro group, or altering the length and flexibility of the linker between the imidazole and aryl moieties, can lead to dramatic differences in target binding affinity, metabolic stability, and overall pharmacological profile [1]. SAR studies consistently demonstrate that the presence of electron-withdrawing groups like bromine is essential for antimicrobial activity, but their exact placement dictates the compound's interaction with specific biological targets, such as the heme iron of cytochrome P450 enzymes [REFS-2, REFS-3]. Therefore, generic substitution with a closely related analog, such as the para-bromo isomer or a chloro variant, cannot guarantee equivalent performance in a research or development context and may lead to misleading or unreproducible results. The specific geometry and electronic distribution of the meta-bromo ethylimidazole framework are non-negotiable parameters for projects requiring this precise molecular architecture.

Quantitative Evidence for Selecting 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole Over Its Closest Analogs


Meta-Bromo Substitution Imparts Distinct CYP Inhibition Profile Compared to Para-Bromo Isomer

While direct, head-to-head comparative data for the target compound is not publicly available, class-level inference from a patent on closely related imidazole derivatives indicates that the position of the bromine substituent (meta vs. para) is a key determinant of biological activity, specifically for CYP enzyme inhibition [1]. The patent explicitly includes both 3-bromophenyl and 4-bromophenyl as interchangeable options within the general formula, but the biological activity is expected to vary based on the specific substituent pattern [1]. This is a critical consideration, as the para-substituted isomer (1-[2-(4-bromophenyl)ethyl]-1H-imidazole) is a known structural component of the antifungal agent Brolaconazole [2]. Therefore, the meta-substituted target compound is expected to exhibit a distinct CYP inhibition and selectivity profile, making it a valuable tool for comparative SAR studies and for exploring target engagement where the para-isomer may have off-target effects.

Cytochrome P450 Inhibition Drug Metabolism Structure-Activity Relationship (SAR)

Predicted Physicochemical Property Differentiation: LogP and Solubility vs. Chloro and Unsubstituted Analogs

The meta-bromo substitution confers distinct physicochemical properties compared to common analogs. Using computational prediction (ALOGPS 2.1), the target compound (C11H11BrN2) has an estimated LogP of ~2.6 and aqueous solubility of ~0.05 mg/mL [1]. In contrast, the 3-chloro analog (1-[2-(3-chlorophenyl)ethyl]-1H-imidazole) is predicted to have a lower LogP of ~2.3 and higher solubility (~0.15 mg/mL) due to the smaller, less lipophilic chlorine atom. The unsubstituted phenyl analog (1-[2-phenylethyl]-1H-imidazole) is even more hydrophilic with a LogP of ~2.0 and solubility of ~0.5 mg/mL. These differences, while not measured empirically for this exact compound, are supported by the well-established linear free energy relationship between halogen size and lipophilicity [2]. The higher lipophilicity of the bromo compound can translate to enhanced membrane permeability and altered tissue distribution, which are critical factors in both in vitro and in vivo studies.

Lipophilicity (LogP) Aqueous Solubility ADME-Tox Prediction

Ethyl Linker Provides Enhanced Conformational Flexibility Over Directly Linked Analogs

The ethylene (-CH2-CH2-) linker between the imidazole ring and the 3-bromophenyl group is a critical structural feature that differentiates 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole from directly linked analogs like 1-(3-bromophenyl)-1H-imidazole . This flexible spacer allows the imidazole and bromophenyl moieties to adopt a wider range of low-energy conformations [1]. This is particularly important for optimal binding to biological targets where the pharmacophore requires a specific distance and angle between the imidazole nitrogen (which coordinates to the heme iron in CYP enzymes) and the halogenated aryl ring (which engages hydrophobic pockets) [2]. Molecular docking studies on related imidazole antifungals have demonstrated that the linker length and flexibility directly influence the binding pose and affinity within the CYP51 active site [2]. Therefore, the target compound offers a distinct conformational landscape that is not accessible to the more rigid, directly linked 1-(3-bromophenyl)-1H-imidazole.

Conformational Analysis Molecular Flexibility Structure-Activity Relationship (SAR)

Optimal Use Cases for 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole in Research and Development


Medicinal Chemistry: CYP Enzyme Inhibitor Lead Optimization and SAR Studies

1-[2-(3-Bromophenyl)ethyl]-1H-imidazole serves as a crucial scaffold for optimizing cytochrome P450 (CYP) inhibitors, particularly those targeting fungal lanosterol 14α-demethylase (CYP51) or other CYP isoforms involved in drug metabolism [1]. The meta-bromo substitution and flexible ethyl linker offer a unique combination of steric and electronic properties that can be systematically varied in a medicinal chemistry program. As highlighted in Section 3, the compound's distinct conformational profile and predicted lipophilicity differentiate it from para-bromo and directly linked analogs, making it a valuable tool for exploring SAR around the aryl ring and linker region . Researchers can use this compound as a starting point to synthesize a focused library of derivatives, varying the halogen or other substituents on the phenyl ring, to map out the chemical space for optimal target binding and selectivity.

Chemical Biology: A Molecular Probe for Investigating Imidazole-Target Interactions

The compound's specific structure makes it an excellent probe for studying the binding mode of imidazole-containing ligands to heme-containing proteins or other biological targets. The bromine atom at the meta position serves as a heavy atom label, which can be advantageous in X-ray crystallography for solving the three-dimensional structure of protein-ligand complexes [2]. By comparing the binding mode of the meta-bromo compound with that of its para-bromo or chloro analogs, researchers can gain deep insights into the steric and electronic requirements of the target's active site, informing the rational design of more potent and selective inhibitors [1].

Synthetic Chemistry: A Versatile Building Block for Complex Heterocyclic Systems

As an aryl halide, the 3-bromophenyl group is a prime handle for further functionalization through well-established cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings [3]. This allows for the rapid generation of a diverse array of more complex molecules, such as biaryls or amino-substituted derivatives, for screening in drug discovery. The ethyl linker provides a convenient spacer that can be modified or retained, offering synthetic flexibility not found in directly linked analogs. Its utility as a building block is underscored by its inclusion in patent literature for the synthesis of novel imidazole derivatives with microbiocidal activity [1].

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